Fosinoprilat

Vue d'ensemble

Description

Fosinoprilat est le métabolite acide phosphinique actif du prod médicament fosinopril. Il s’agit d’un inhibiteur puissant de l’enzyme de conversion de l’angiotensine (ECA), qui joue un rôle crucial dans la régulation de la pression artérielle. This compound est principalement utilisé dans le traitement de l’hypertension et de l’insuffisance cardiaque .

Applications De Recherche Scientifique

Fosinoprilat has several scientific research applications across various fields:

Chemistry:

- Used as a model compound in studies of ACE inhibitors.

- Investigated for its unique phosphinic acid structure and reactivity .

Biology:

- Studied for its role in the renin-angiotensin-aldosterone system (RAAS) and its effects on blood pressure regulation .

Medicine:

- Widely used in the treatment of hypertension and heart failure.

- Investigated for its potential benefits in patients with renal dysfunction due to its dual route of elimination (renal and hepatic) .

Industry:

- Utilized in the pharmaceutical industry for the development of ACE inhibitors.

- Studied for its pharmacokinetic properties and potential for drug interactions .

Mécanisme D'action

Fosinoprilat exerce ses effets en inhibant l’enzyme de conversion de l’angiotensine (ECA). Cette enzyme est responsable de la conversion de l’angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant l’ECA, le this compound réduit les taux d’angiotensine II, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle . This compound se lie à l’ion zinc dans le site actif de l’ECA, empêchant le processus de conversion .

Analyse Biochimique

Biochemical Properties

It competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This interaction is crucial as it regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

Fosinoprilat’s influence on cellular function is primarily through its impact on cell signaling pathways. By inhibiting the conversion of angiotensin I to angiotensin II, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . This has a profound effect on cellular metabolism and gene expression related to blood pressure regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This inhibition of ACE leads to a decrease in angiotensin II levels, which in turn reduces vasoconstriction and lowers blood pressure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are not readily available, ACE inhibitors like this compound have been extensively studied. The effects of these drugs are often dose-dependent, with increased dosages leading to more pronounced effects. High doses may also lead to adverse effects .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a key metabolic pathway for blood pressure regulation . It interacts with the enzyme ACE within this pathway, inhibiting the conversion of angiotensin I to angiotensin II .

Transport and Distribution

This compound is distributed throughout the body after oral administration of fosinopril . It does not appear to cross the blood-brain barrier but is distributed into human milk . The compound is metabolized in the liver and gut wall to its active form .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present in the cell. ACE is a membrane-bound enzyme, so this compound is likely to be localized to the cell membrane where it can interact with ACE .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Fosinoprilat est synthétisé à partir de fosinopril par hydrolyse. Le fosinopril, un prod médicament contenant de l’acide phosphinique, est rapidement hydrolysé en this compound, son principal métabolite actif. Cette hydrolyse se produit dans la muqueuse gastro-intestinale et le foie .

Méthodes de production industrielle : La production industrielle de this compound implique la synthèse de fosinopril, suivie de son hydrolyse. Le procédé comprend l’estérification d’un dérivé d’acide phosphinique avec un alcool approprié, suivie d’une hydrolyse dans des conditions contrôlées pour obtenir le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Fosinoprilat subit plusieurs types de réactions chimiques, notamment l’hydrolyse, l’oxydation et la substitution.

Réactifs et conditions courantes :

Hydrolyse : Le fosinopril est hydrolysé en this compound en présence d’estérases.

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant son groupe acide phosphinique.

Principaux produits : Le principal produit de l’hydrolyse du fosinopril est le this compound. D’autres produits potentiels dépendent des conditions réactionnelles et des réactifs utilisés .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme composé modèle dans les études sur les inhibiteurs de l’ECA.

- Sa structure et sa réactivité uniques d’acide phosphinique ont été étudiées .

Biologie :

- Son rôle dans le système rénine-angiotensine-aldostérone (RAAS) et ses effets sur la régulation de la pression artérielle ont été étudiés .

Médecine :

- Largement utilisé dans le traitement de l’hypertension et de l’insuffisance cardiaque.

- Son potentiel avantage pour les patients souffrant d’une dysfonction rénale a été étudié en raison de ses deux voies d’élimination (rénale et hépatique) .

Industrie :

- Utilisé dans l’industrie pharmaceutique pour le développement d’inhibiteurs de l’ECA.

- Ses propriétés pharmacocinétiques et son potentiel d’interactions médicamenteuses ont été étudiés .

Comparaison Avec Des Composés Similaires

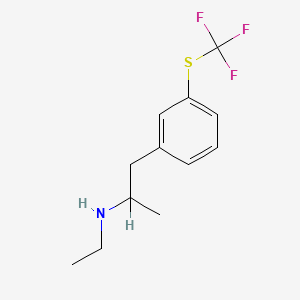

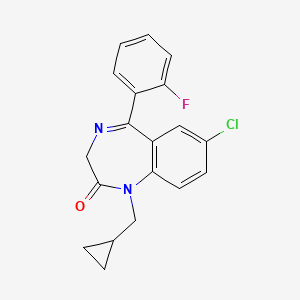

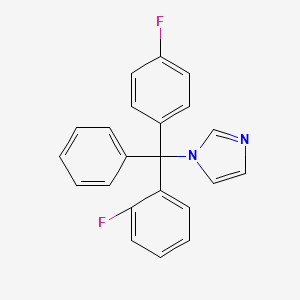

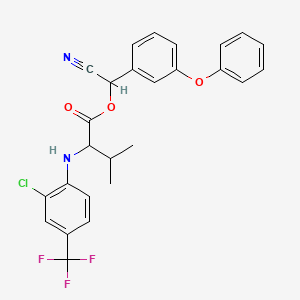

Fosinoprilat est comparé à d’autres inhibiteurs de l’ECA tels que le captopril, l’énalaprilate, le ramiprilate, le lisinopril et le zofénoprilat.

Composés similaires :

Captopril : Contient un groupe sulfhydryle et a une durée d’action plus courte.

Énalaprilate : Un inhibiteur de l’ECA contenant un carboxylate avec une faible biodisponibilité.

Ramiprilate : Connu pour sa forte puissance et sa longue durée d’action.

Lisinopril : Un dérivé de la lysine avec une forte solubilité dans l’eau.

Zofénoprilat : Contient un groupe thiol et est très lipophile.

Unicité du this compound :

Double voie d’élimination : This compound est unique parmi les inhibiteurs de l’ECA en raison de sa double voie d’élimination (rénale et hépatique), ce qui réduit le risque d’accumulation médicamenteuse chez les patients souffrant de dysfonction rénale.

Structure d’acide phosphinique : La présence d’un groupe acide phosphinique permet au this compound de se lier au zinc dans le site actif de l’ECA, offrant un mécanisme unique d’inhibition.

Les propriétés uniques du this compound et sa vaste gamme d’applications en font un composé précieux à la fois dans la recherche scientifique et la pratique clinique.

Propriétés

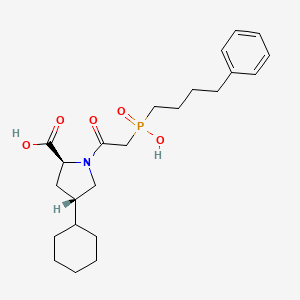

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869253 | |

| Record name | Fosinoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95399-71-6 | |

| Record name | Fosinoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95399-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosinoprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosinoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosinoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSINOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

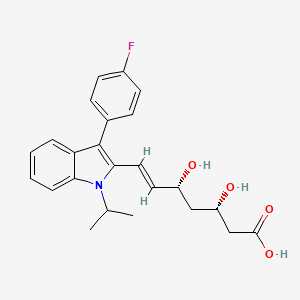

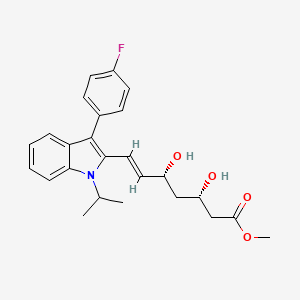

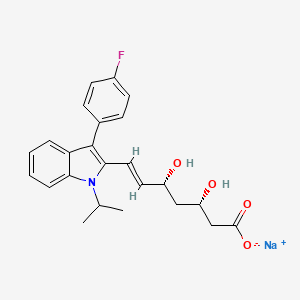

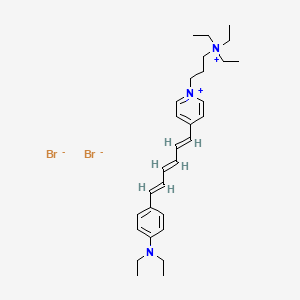

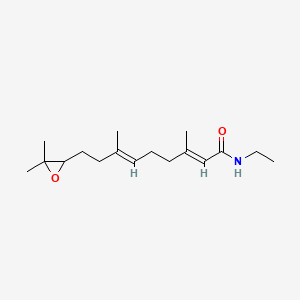

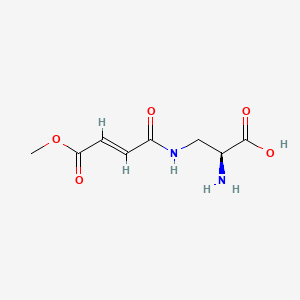

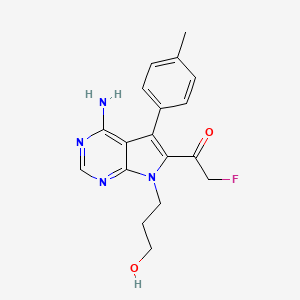

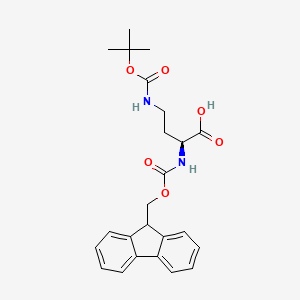

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.